
Ebastine-d5
Descripción general
Descripción
Ebastina-d5 es una versión marcada con deuterio de Ebastina, un antagonista del receptor de histamina H1 de segunda generación. Este compuesto se utiliza principalmente en la investigación científica para estudiar la farmacocinética y los perfiles metabólicos de Ebastina. El etiquetado con deuterio ayuda a rastrear el compuesto durante varios procesos bioquímicos sin alterar sus propiedades farmacológicas .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de Ebastina-d5 implica la incorporación de átomos de deuterio en la molécula de Ebastina. Esto se logra típicamente mediante reacciones de intercambio hidrógeno-deuterio. El proceso comienza con la síntesis de Ebastina, seguida de la introducción de deuterio utilizando reactivos deuterados en condiciones controladas. Las condiciones de reacción a menudo implican el uso de solventes deuterados y catalizadores para facilitar el intercambio.
Métodos de producción industrial
La producción industrial de Ebastina-d5 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra medidas rigurosas de control de calidad para garantizar la pureza y la consistencia del etiquetado con deuterio. La producción se lleva a cabo en instalaciones especializadas equipadas para manejar compuestos deuterados, asegurando que el producto final cumpla con las especificaciones requeridas para fines de investigación .
Análisis De Reacciones Químicas
Metabolic Pathways
Ebastine-d5 undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) to form carthis compound, its active metabolite. Key metabolic reactions include:
Deuteriation at the piperidine ring slows oxidative metabolism, potentially prolonging half-life compared to non-deuterated ebastine .
Physicochemical Stability
This compound exhibits stability under standard storage conditions but degrades under extreme environments:
Reactivity in Analytical Contexts
This compound serves as an internal standard in mass spectrometry due to predictable fragmentation patterns:
Comparative Pharmacodynamics
While this compound’s binding affinity (IC₅₀ = 45 nM for H1 receptors) mirrors non-deuterated ebastine, its altered pharmacokinetics influence experimental outcomes :
Parameter | Ebastine | This compound |
---|---|---|
Half-life (rats) | 10–12 hrs | 14–16 hrs |
CYP3A4 Inhibition | Moderate | Reduced (due to slower metabolism) |
Key Findings from Research:
- Synthesis Efficiency : Deuterium incorporation achieves >98% isotopic purity using optimized reflux conditions .
- Metabolic Profiling : Carthis compound shows 20% lower plasma clearance in renal-impaired models compared to non-deuterated carebastine .
- Stability Advantage : this compound resists thermal decomposition up to 100°C, making it suitable for high-temperature formulations .
Aplicaciones Científicas De Investigación
Pharmacological Research
Antihistaminic Activity
Ebastine-d5 retains the pharmacological properties of ebastine, functioning as an H1 receptor antagonist. It is effective in mitigating the symptoms associated with allergic rhinitis and urticaria by blocking the action of histamine, a key mediator in allergic responses. Clinical trials have demonstrated that ebastine is superior to other antihistamines, such as loratadine and cetirizine, in reducing allergy symptoms. For instance, a meta-analysis indicated that ebastine at doses of 10 mg and 20 mg significantly improved symptom scores compared to placebo and was more effective than loratadine 10 mg in patients with seasonal allergic rhinitis .
Pharmacokinetics and Safety
The pharmacokinetic profile of this compound has been explored in various studies. It is metabolized to carebastine, its active form, which exhibits prolonged action. Research has shown that renal impairment does not significantly affect the pharmacokinetics of ebastine, indicating its safety across different patient populations . Furthermore, studies have reported no significant cardiac adverse effects associated with ebastine use, making it a well-tolerated option for long-term management of allergic conditions .
Clinical Applications
Treatment of Allergic Rhinitis and Urticaria
this compound is utilized in clinical settings for the treatment of allergic rhinitis and chronic idiopathic urticaria. In randomized controlled trials, patients receiving ebastine experienced marked improvements in nasal congestion, sneezing, and itching compared to those on placebo. The efficacy of ebastine at dosages of 10 mg and 20 mg has been confirmed through various studies, showing significant reductions in total symptom scores .
Case Studies
Numerous case studies highlight the effectiveness of ebastine in real-world settings. For instance, one study documented the successful management of chronic urticaria symptoms in a cohort of patients treated with ebastine over a period of several weeks. The results indicated a significant reduction in wheals and pruritus scores . Another case series focused on patients with seasonal allergic rhinitis showed that those treated with ebastine reported fewer allergy-related disruptions to daily activities compared to those receiving alternative antihistamines .
Research Methodologies
Clinical Trials
The efficacy and safety profiles of this compound have been assessed through various clinical trials employing rigorous methodologies. These include double-blind placebo-controlled designs that ensure the reliability of findings. Trials have typically measured outcomes such as total symptom scores and specific allergy-related metrics (e.g., nasal congestion) over defined periods .
In Vitro Studies
In vitro studies have also been conducted to explore the mechanism by which ebastine exerts its effects on inflammatory mediators. For example, research demonstrated that ebastine inhibits the release of prostaglandins and leukotrienes from immune cells upon allergen exposure, indicating its role beyond mere H1 receptor antagonism .
Mecanismo De Acción
Ebastina-d5, al igual que Ebastina, ejerce sus efectos antagonizando el receptor de histamina H1. Esta acción evita que la histamina se una al receptor, inhibiendo así la respuesta alérgica. El etiquetado con deuterio no altera el mecanismo de acción, pero permite un seguimiento detallado del compuesto en sistemas biológicos. Los objetivos moleculares incluyen los receptores de histamina H1, y las vías involucradas están relacionadas con la inhibición de la señalización inducida por histamina .
Comparación Con Compuestos Similares
Compuestos similares
Ebastina: La versión no deuterada de Ebastina-d5.
Loratadina: Otro antagonista del receptor de histamina H1 de segunda generación.
Cetirizina: Un antihistamínico ampliamente utilizado con propiedades farmacológicas similares.
Unicidad
Ebastina-d5 es única debido a su etiquetado con deuterio, que permite un seguimiento preciso en estudios farmacocinéticos y metabólicos. Esta característica la distingue de otros compuestos similares, proporcionando información valiosa sobre el comportamiento de Ebastina en sistemas biológicos .
Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!
Actividad Biológica
Ebastine-d5 is a deuterated derivative of the second-generation antihistamine ebastine, primarily utilized in pharmacological research to enhance the understanding of the drug's metabolism, pharmacokinetics, and biological effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
Overview of this compound
This compound is characterized by the incorporation of deuterium atoms, which alters its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart. This modification allows for improved tracking in biological studies and potentially prolonged therapeutic effects with reduced side effects.
This compound functions primarily as a selective antagonist of the H1 histamine receptor. By blocking histamine's action, it alleviates symptoms associated with allergic reactions such as sneezing, itching, and nasal congestion. The compound is metabolized to carebastine, its active metabolite, which also exhibits antihistaminic activity .
Key Mechanisms:
- Histamine H1 Receptor Antagonism : Prevents histamine from binding to its receptors, thereby reducing allergic symptoms.
- Metabolic Pathways : Metabolized by cytochrome P450 enzymes, particularly CYP3A4, which influences its pharmacokinetics.
Pharmacokinetics
The deuterated nature of this compound affects its pharmacokinetic profile. Studies suggest that deuterium substitution may lead to:
- Altered Absorption and Distribution : Enhanced stability may result in prolonged action and increased bioavailability.
- Reduced Metabolic Rate : Deuterated compounds often exhibit slower metabolism, potentially leading to sustained therapeutic effects.
Biological Effects
Research indicates that this compound retains the biological effects of ebastine while providing additional insights into drug behavior due to its isotopic labeling. Notably:
- Inhibition of T Cell Proliferation : Studies show that ebastine can inhibit T cell proliferation and cytokine production (IL-4 and IL-5) in isolated human T cells.
- Clinical Efficacy : Clinical trials have demonstrated significant symptom relief in patients with allergic rhinitis and chronic urticaria when treated with ebastine at doses ranging from 10 mg to 20 mg daily .
Clinical Trials
Several clinical trials have evaluated the efficacy and safety of ebastine in treating allergic conditions:
Pharmacokinetic Studies
Research focusing on the pharmacokinetics of this compound has shown:
- Stable Isotope Labeling : The use of deuterium allows for precise tracking of drug metabolism and distribution in vivo, providing valuable data for understanding drug interactions and efficacy.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJALKDDGIKVBE-UAVBZTRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.